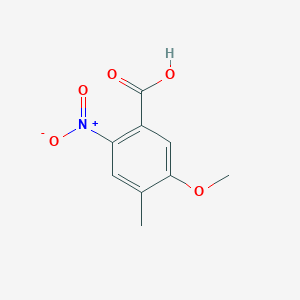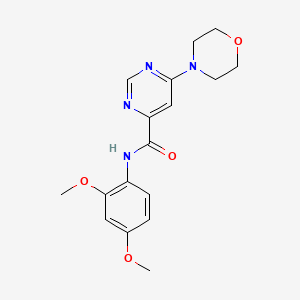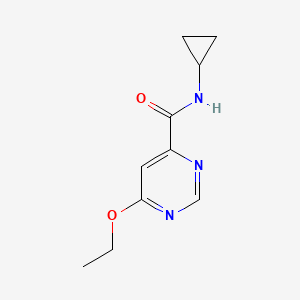
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest falls within the realm of complex organic molecules, often characterized by their intricate molecular structures and diverse chemical properties. These types of compounds are pivotal in various fields of chemistry and materials science due to their potential applications ranging from catalysis to drug development.
Synthesis Analysis
The synthesis of complex organic molecules like the one typically involves multi-step synthetic routes, incorporating reactions such as amide bond formation, decarboxylative condensation, and N,N-dialkylation. For instance, the decarboxylative condensation of hydroxylamines and α-ketoacids presents a method for amide bond formation, which might be relevant to the synthesis of such compounds (Lei Ju et al., 2011).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, providing insights into the arrangement of atoms within the molecule and its stereochemistry. Structural analyses reveal how the molecular configuration affects the compound's physical and chemical properties (B. Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Organic Synthesis
Research in synthetic organic chemistry has explored various methodologies for amide bond formation, which is a foundational aspect of synthesizing compounds like N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide. A notable example includes the decarboxylative condensation of hydroxylamines and α-ketoacids, presenting a method for creating complex amide structures. This process involves the use of activating agents and ligation functionalities to efficiently form amide bonds, which are crucial in the synthesis of various organic compounds (Lei Ju et al., 2011).
Photoreactions and Charge Transfer Processes
In the realm of photochemistry, studies have demonstrated the significance of remote hydrogen transfer and the influence of the stability and conformational flexibility of biradical intermediates on chemical behavior. Research on 2-(dialkylamino)ethyl esters of γ-oxo acids, for instance, reveals the intricate dynamics of photocyclization reactions, which are pertinent to understanding the photochemical properties of complex amides (T. Hasegawa et al., 1990).
Molecular Structure and Conformation
Investigations into the molecular structure and conformational dynamics of related compounds, such as amino-substituted benzylamines and benzonitriles, provide insights into the stereochemistry that influences the physical and chemical properties of amides. The study of crystal packing, bond angles, and the planarity of amino groups in such molecules contributes to a deeper understanding of how structural variations affect reactivity and interaction mechanisms (A. Heine et al., 1994).
Photophysical Properties and Fluorescence
Research on the fluorescence enhancement of aminostilbenes through N-phenyl substitutions sheds light on the "amino conjugation effect." This effect, resulting from the introduction of N-phenyl substituents, leads to changes in ground-state geometry, absorption, and fluorescence spectra, offering potential applications in the development of photoluminescent materials and sensors. The investigation into these photophysical properties provides valuable information for designing compounds with desired optical characteristics (Jye‐Shane Yang et al., 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-6-8-18(9-7-16)15-23-21(26)20(25)22-14-4-5-17-10-12-19(13-11-17)24(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVISBTULHXJXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)
![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)



